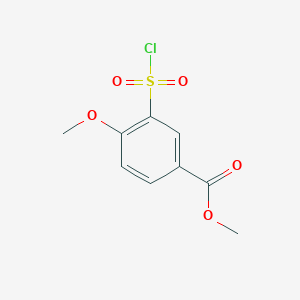

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Description

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (CAS: 192323-12-9) is a benzoate derivative with a molecular formula of C₉H₉ClO₅S and a molecular weight of 264.68 g/mol . Its structure features a chlorosulfonyl (-SO₂Cl) group at the 3-position and a methoxy (-OMe) group at the 4-position of the benzene ring, with a methyl ester (-COOMe) at the 1-position (Figure 1). This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and heterocyclic compounds .

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAIQWMEWVOGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383259 | |

| Record name | methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192323-12-9 | |

| Record name | methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate typically involves the chlorosulfonation of methyl 4-methoxybenzoate. The reaction is carried out by treating methyl 4-methoxybenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C8H8O3} + \text{ClSO3H} \rightarrow \text{C9H9ClO5S} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where methyl 4-methoxybenzoate is continuously fed into the reactor along with chlorosulfonic acid. The reaction mixture is then subjected to purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorosulfonyl)-4-methoxybenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The compound can be reduced to form sulfonamide derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.

Reduction: Formation of sulfonamide derivatives.

Hydrolysis: Formation of 3-(chlorosulfonyl)-4-methoxybenzoic acid.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential in developing new drugs, particularly those targeting sulfonamide-based therapeutic agents.

Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 4-(Chlorosulfonyl)-2-Methoxybenzoate (CAS: 1581266-78-5)

- Molecular Formula : C₉H₉ClO₅S (same as target compound).

- Structural Difference : The chlorosulfonyl group is at the 4-position, and the methoxy group is at the 2-position.

Methyl 4-(Chlorosulfonyl)-3-Methoxybenzoate (CID: 23364278)

Table 1: Positional Isomers Comparison

Functional Group Variants

Methyl 3-(3-Chloropropoxy)-4-Methoxybenzoate (Compound 3 in )

- Molecular Formula : C₁₂H₁₅ClO₅.

- Structural Difference : Replaces the chlorosulfonyl group with a 3-chloropropoxy (-O-(CH₂)₃-Cl) chain.

- Synthesis : Prepared via nucleophilic substitution using 1-bromo-3-chloropropane and potassium carbonate in DMF .

- Applications : Less reactive than the target compound due to the absence of sulfonyl chloride.

Methyl 3-(Chlorosulfonyl)-4-Ethoxybenzoate

- Molecular Formula : C₁₀H₁₁ClO₅S.

- Structural Difference : Ethoxy (-OEt) replaces methoxy (-OMe).

- Impact : Increased steric bulk may reduce solubility in polar solvents compared to the methoxy analog .

Biological Activity

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (CAS Number: 192323-12-9) is a sulfonyl-containing compound that has garnered attention in various fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a chlorosulfonyl group attached to a methoxy-substituted benzoate structure. This unique arrangement contributes to its reactivity and potential biological interactions.

The primary mechanism of action for this compound involves its electrophilic chlorosulfonyl group, which is highly reactive towards nucleophiles. This reactivity facilitates various chemical transformations, including nucleophilic substitution, hydrolysis, and reduction, leading to the formation of sulfonamides or sulfonate esters. Such transformations are crucial for its application in organic synthesis and medicinal chemistry.

Anticancer Potential

Recent studies indicate that this compound exhibits significant anticancer properties. It has been investigated for its potential to inhibit cancer cell proliferation through various pathways:

- Cell Line Studies : In vitro assays have demonstrated that derivatives of this compound can effectively inhibit the growth of several cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cells. The IC50 values for these compounds range from 1.48 µM to 47.02 µM, indicating potent antiproliferative activity .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been confirmed through assays such as Annexin V/PI staining, which showed significant apoptotic effects compared to controls .

Enzyme Inhibition

This compound is also studied for its inhibitory effects on key enzymes involved in various physiological processes:

- Carbonic Anhydrases : Compounds with similar structures have shown promise as inhibitors of carbonic anhydrases, which are implicated in conditions such as glaucoma and certain cancers. These inhibitors modulate enzyme activity, potentially leading to therapeutic benefits.

- NF-κB Pathway : Research has indicated that certain derivatives can enhance NF-κB activity in the presence of inflammatory stimuli, suggesting a role in modulating inflammatory responses .

Case Studies

- Anticancer Activity : A study evaluating the antiproliferative effects of this compound on NSCLC cell lines revealed that the compound significantly inhibited cell growth with an IC50 comparable to established chemotherapeutics. The most active derivatives were further analyzed for their impact on apoptosis and cell cycle progression.

- Enzyme Interaction Studies : Interaction studies have shown promising binding affinities between this compound and various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding the compound's biological activity at a molecular level.

Data Summary

| Property | Details |

|---|---|

| CAS Number | 192323-12-9 |

| Mechanism of Action | Electrophilic reactivity towards nucleophiles |

| Anticancer Activity (IC50) | Ranges from 1.48 µM to 47.02 µM |

| Enzyme Targets | Carbonic anhydrases, NF-κB pathway |

| Cell Lines Studied | NSCLC A549, NCI-H23 |

Q & A

Basic Research Questions

Q. How can the molecular structure of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate be confirmed experimentally?

- Methodology :

-

Spectroscopy : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8–3.9 ppm), and ester carbonyl (δ ~165–170 ppm). IR spectroscopy confirms the sulfonyl chloride (S=O stretch at ~1370–1400 cm⁻¹) and ester C=O (~1720 cm⁻¹). Mass spectrometry (HRMS) verifies the molecular ion [M+H]⁺ at m/z 264.68 .

-

X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. The chlorosulfonyl and methoxy substituents will exhibit distinct bond angles and torsional parameters .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 3.85 (OCH₃), δ 7.5–8.0 (aromatic H) | |

| IR | 1720 cm⁻¹ (C=O), 1375 cm⁻¹ (S=O) | |

| X-ray | C-S bond length ~1.76 Å |

Q. What are the standard synthetic routes for this compound, and how is purity assessed?

- Synthesis :

- Route 1 : Chlorosulfonation of methyl 4-methoxybenzoate using chlorosulfonic acid at 0–5°C, followed by quenching with ice. Yield optimization requires strict temperature control to avoid over-sulfonation .

- Route 2 : Methanol esterification of 3-(chlorosulfonyl)-4-methoxybenzoic acid using H₂SO₄ catalysis. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.